molecular formula C11H12N2 B7817147 (6-Methylquinolin-2-yl)methanamine

(6-Methylquinolin-2-yl)methanamine

Cat. No.: B7817147
M. Wt: 172.23 g/mol
InChI Key: BQBFGLGURDBSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methylquinolin-2-yl)methanamine: is a chemical compound belonging to the quinoline family, characterized by its molecular formula C11H12N2 . Quinolines are heterocyclic aromatic organic compounds, and this particular derivative has a methyl group attached to the 6th position of the quinoline ring and an amine group attached to the 2nd position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with quinoline or its derivatives.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to maintain quality control and consistency.

  • Purification: The final product is purified through various methods such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

(6-Methylquinolin-2-yl)methanamine: undergoes several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

  • Substitution: Substitution reactions at various positions on the quinoline ring can yield different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Quinone derivatives.

  • Reduction Products: Reduced quinoline derivatives.

  • Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

(6-Methylquinolin-2-yl)methanamine: has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

  • Biology: The compound is used in the study of biological systems, particularly in understanding the role of quinoline derivatives in biological processes.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (6-Methylquinolin-2-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways: It may influence various biochemical pathways, leading to therapeutic or industrial effects.

Comparison with Similar Compounds

(6-Methylquinolin-2-yl)methanamine: is compared with other similar compounds to highlight its uniqueness:

  • Quinoline: The parent compound without any substitutions.

  • 6-Methylquinoline: Similar to the target compound but without the amine group.

  • 2-Methylquinoline: Similar to the target compound but with the methyl group at a different position.

Each of these compounds has distinct properties and applications, making this compound unique in its structure and utility.

Properties

IUPAC Name

(6-methylquinolin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-2-5-11-9(6-8)3-4-10(7-12)13-11/h2-6H,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBFGLGURDBSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Methylquinolin-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(6-Methylquinolin-2-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(6-Methylquinolin-2-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(6-Methylquinolin-2-yl)methanamine
Reactant of Route 5
(6-Methylquinolin-2-yl)methanamine
Reactant of Route 6
(6-Methylquinolin-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.